molecular formula C18H17N3O3S B5130323 2-methoxy-N-[5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]benzamide

2-methoxy-N-[5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B5130323
M. Wt: 355.4 g/mol
InChI Key: BIFVZNUIERMXRA-UHFFFAOYSA-N
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Description

2-methoxy-N-[5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a methoxy group, a methylphenoxy group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps. One common method is the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazole-2-amine under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-hydroxy-N-[5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]benzamide.

Scientific Research Applications

2-methoxy-N-[5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-5-[(phenylamino)methyl]phenol
  • 4-[(4-methoxyphenyl)amino]methyl-N,N-dimethylaniline

Uniqueness

Compared to similar compounds, 2-methoxy-N-[5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]benzamide is unique due to its specific structural features, such as the presence of the thiadiazole ring and the methoxy group

Properties

IUPAC Name

2-methoxy-N-[5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-12-7-9-13(10-8-12)24-11-16-20-21-18(25-16)19-17(22)14-5-3-4-6-15(14)23-2/h3-10H,11H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFVZNUIERMXRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NN=C(S2)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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